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molecular formula C6H4ClF3N2 B053266 3-Amino-2-chloro-6-(trifluoromethyl)pyridine CAS No. 117519-09-2

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B053266
M. Wt: 196.56 g/mol
InChI Key: QAZZMFLLNSJCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225320B1

Procedure details

2-Chloro-3-nitro-6-trifluoromethylpyridine (22.7 g, 0.10 mol) and platinum(IV) oxide (500 mg) in ethyl acetate (500 ml) were hydrogenated at 20 psi hydrogen for 2 hrs, then the catalyst was removed by filtration. The filtrate was concentrated to give the product as a tan solid (19.5 g, 0.1 mol, 99% yield).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([C:11]([F:14])([F:13])[F:12])[N:3]=1.[H][H]>C(OCC)(=O)C.[Pt](=O)=O>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([C:11]([F:13])([F:12])[F:14])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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